molecular formula C20H18N2O4 B2761023 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 321657-70-9

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No. B2761023
CAS RN: 321657-70-9
M. Wt: 350.374
InChI Key: CQVHHFXWZOZTGX-UHFFFAOYSA-N
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Description

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (5-BBDMPT) is a novel chemical compound that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in various experiments and can act as a starting material for other compounds. 5-BBDMPT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Molecular Structure and Interactions

The investigation into the molecular structures and interactions of pyrimidine derivatives, such as 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, reveals intricate details about their chemical behavior. In a study, the structural analysis of similar pyrimidine compounds showed no direction-specific intermolecular interactions in certain derivatives, while others exhibited chains of edge-fused rings formed through hydrogen bonding, indicating a potential for diverse chemical reactivities and applications (Silva et al., 2005).

Synthesis Techniques

Innovative synthesis techniques for pyrimidine derivatives have been developed, such as a catalyst-free, one-pot synthesis method. This approach yields a new series of functionalized pyrimidines under mild conditions without the need for column chromatographic purification, highlighting the compound's versatility and the efficiency of its synthesis (Brahmachari & Nayek, 2017).

Catalysis and Green Chemistry

Research into green chemistry and catalysis has also found pyrimidine derivatives to be of interest. For example, L-Proline based ionic liquid has been identified as a highly efficient and homogenous catalyst for the synthesis of pyrimidine diones, including benzylidene variants, under ultrasonic irradiation. This method emphasizes environmental friendliness and the potential for catalyst reuse, marking an advancement in sustainable chemical processes (Patil et al., 2020).

Luminescent Materials

The development of luminescent materials has benefited from the study of pyrimidine derivatives. Compounds like 5-(Benzylidene)pyrimidine-2,4,6-triones have been synthesized and analyzed for their spectral-luminescent properties, demonstrating potential as fluorescent probes due to their aggregation-induced emission characteristics. This research opens avenues for the use of these compounds in detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).

properties

IUPAC Name

1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHHFXWZOZTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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